

chemical class of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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An In-Depth Technical Guide to **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid**:
Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrole nucleus is a privileged scaffold in numerous clinically approved drugs, and understanding the chemistry of its substituted derivatives is paramount for the design of novel therapeutics.[1][2][3] This document elucidates the compound's physicochemical properties, details robust synthetic strategies, explores its chemical reactivity from a mechanistic standpoint, and discusses its current and potential applications as a versatile building block in the pharmaceutical industry.[4] By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers leveraging this molecule in their discovery programs.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrrole ring is a recurring motif in a multitude of natural products and synthetic drugs.[1][2][5] This five-membered aromatic heterocycle, containing a single nitrogen atom, provides a unique

combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that medicinal chemists find invaluable.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 2386-28-9) is a polysubstituted pyrrole that exemplifies this chemical versatility.[4] Its structure is distinguished by three key features: the core pyrrole ring, a C2-carboxylic acid group, and a C4-acetyl moiety. This specific arrangement of functional groups makes it a highly valuable intermediate, offering multiple reaction sites for synthetic elaboration into more complex molecular architectures.[4] This guide will dissect the chemistry of this compound, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key physicochemical data for **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** are summarized below.

Property	Value	Reference
IUPAC Name	4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid	[6]
CAS Number	2386-28-9	[4][6]
Molecular Formula	C ₉ H ₁₁ NO ₃	[4][6]
Molecular Weight	181.19 g/mol	[4][6]
Melting Point	205-207 °C	[7]
Solubility	>27.2 µg/mL (at pH 7.4)	[4][6]
Canonical SMILES	<chem>CC1=C(NC(=C1C(=O)C)C)C(=O)O</chem>	[4][6]

Synthesis Strategies: From Foundational Reactions to Validated Protocols

The synthesis of substituted pyrroles is a well-established field in organic chemistry. The accessibility of a compound is a critical factor in its utility for drug development.

The Paal-Knorr Synthesis: A Foundational Approach

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction is mechanistically elegant: the amine attacks the carbonyls to form a di-imine intermediate, which then undergoes tautomerization and subsequent cyclization with the elimination of water to yield the aromatic pyrrole ring. The choice of starting materials allows for a high degree of control over the substitution pattern of the final product.

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

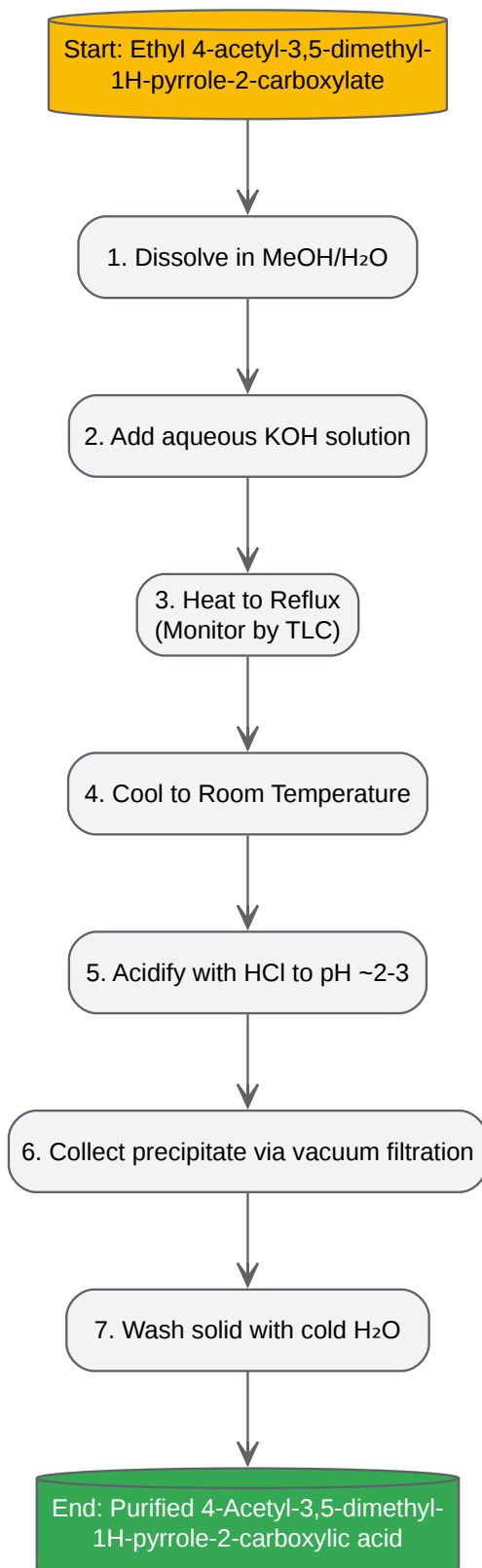
A Validated Protocol: Synthesis via Saponification of an Ester Precursor

A highly practical and scalable method for producing carboxylic acids is the hydrolysis, or saponification, of their corresponding esters. This is particularly relevant for **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, as its ethyl or methyl ester precursors are common synthetic targets.^{[8][9]} The protocol described here is adapted from established procedures for structurally similar pyrrole carboxylic acids.^[10]

Experimental Protocol:

- **Dissolution:** The starting material, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is dissolved in a solvent mixture, typically methanol or ethanol and water.
 - **Causality:** The alcohol co-solvent ensures miscibility between the organic ester and the aqueous base, creating a homogeneous reaction medium for efficient hydrolysis.
- **Base Addition:** A solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the ester solution.^[10]

- Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction.
- Reflux: The reaction mixture is heated to reflux and maintained for several hours.
 - Causality: The elevated temperature accelerates the rate of the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Acidification: After cooling to room temperature, the mixture is acidified by the slow addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).
 - Causality: The base-catalyzed hydrolysis yields the carboxylate salt of the product. Acidification protonates the carboxylate, precipitating the neutral, less soluble carboxylic acid from the aqueous solution.[\[10\]](#)
- Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final product.
 - Causality: Washing with cold water minimizes loss of the product due to solubility while effectively removing inorganic impurities.



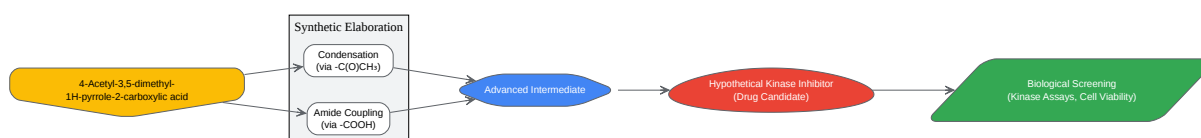
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Caption: Experimental workflow for the synthesis via saponification.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity under the appropriate conditions.[4]

- **The Carboxylic Acid Moiety:** As a classic carboxylic acid, this group can be readily converted into a wide array of derivatives. It undergoes esterification with alcohols under acidic catalysis and can be activated (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) to form amides upon reaction with amines. This is a primary handle for linking the pyrrole core to other pharmacophores.
- **The Acetyl Group:** The carbonyl of the acetyl group is an electrophilic center, susceptible to nucleophilic attack. It can participate in reactions such as reductions to form a secondary alcohol, or in condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.
- **The Pyrrole Ring:** While the pyrrole ring is aromatic, it is electron-rich and generally reactive towards electrophiles. However, the presence of two strong electron-withdrawing groups (acetyl and carboxylic acid) deactivates the ring, making electrophilic substitution more challenging than on an unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.



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Caption: Role as a building block in a hypothetical drug discovery workflow.

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its robust and scalable synthesis, combined with multiple, selectively addressable functional groups, provides researchers with a reliable platform for constructing novel molecular entities. As the demand for targeted and effective therapeutics continues to grow, the strategic application of well-characterized, multifunctional building blocks like this one will remain essential to the advancement of medicinal chemistry.

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